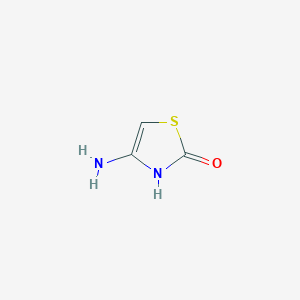

2(3H)-Thiazolone, 4-amino-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2(3H)-Thiazolone, 4-amino- is a heterocyclic compound containing a thiazole ring with an amino group at the 4-position. Thiazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolone, 4-amino- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of 2(3H)-Thiazolone, 4-amino- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings.

化学反应分析

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions. For example:

-

Acylation : Reaction with acyl chlorides or anhydrides forms N-acylated derivatives. In a study, 4-amino-thiazolone derivatives were treated with acetic anhydride to yield N-acetylated products, enhancing their biological activity .

-

Alkylation : Alkyl halides react with the amino group to produce N-alkyl derivatives. Methyl iodide in basic conditions selectively alkylates the amino group without affecting the thiazolone ring .

Cycloaddition Reactions

The thiazolone ring engages in [4+2] cycloadditions with dienophiles like nitroalkenes:

| Dienophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| (E)-β-Nitrostyrene | 6-Nitro-4,5,6,7-tetrahydrobenzothiazole | Toluene, 80°C, 12h | 72% | |

| Nitroethylene | 6-Nitro-cyclohexathiazole | DCM, RT, 24h | 65% |

The amino group stabilizes transition states via hydrogen bonding, enhancing regioselectivity . Computational studies confirm the amino group’s role in lowering activation energy by 5–8 kcal/mol compared to non-amino analogs .

Photochemical [2+2] Cycloaddition

Under blue light (465 nm), 4-amino-thiazolone derivatives undergo stereoselective [2+2] photocycloaddition with alkenes:

-

Reaction with Ethylene : Forms bicyclic cyclobutane derivatives with >90% diastereomeric excess .

-

Mechanism : The amino group donates electron density to the thiazolone ring, facilitating excitation and cross-conjugated diradical intermediates .

Condensation and Ring-Opening Reactions

-

Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., 3-fluorobenzaldehyde) to form Schiff bases, which cyclize into thiazolidin-4-one derivatives .

-

Acid-Catalyzed Ring Opening : Treatment with HCl opens the thiazolone ring, yielding thiourea derivatives. For example:

C3H4N2OS+H2OHClNH2C(S)NH2+HCO2H[4][6]

Coordination with Metal Ions

The amino and carbonyl groups act as bidentate ligands for transition metals:

-

Magnesium Coordination : Forms stable complexes with Mg²⁺, critical for inhibiting HIV RNase H activity .

-

Copper Complexation : Binds Cu²⁺ via N (amino) and S (thione) atoms, confirmed by ESR spectroscopy .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the thiazolone ring to sulfoxide or sulfone derivatives, depending on reaction time .

-

Reduction : Sodium borohydride reduces the carbonyl group to a hydroxyl group, yielding 4-amino-thiazolidine .

Biological Activity Modulation via Derivatization

Derivatives of 4-amino-thiazolone show enhanced bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| N-Acetyl | Anticancer (Jurkat cells) | 2.98 μM | |

| 5-Benzylidene | Antimicrobial (E. coli) | 8.5 μg/mL | |

| Thiazolone-pyrimidine | HIV RNase H inhibition | 3.2 μM |

Electronic Effects on Reactivity

DFT calculations reveal:

科学研究应用

Introduction to 2(3H)-Thiazolone, 4-amino-

2(3H)-Thiazolone, 4-amino- is a chemical compound with the formula C3H4N2OS and is recognized for its diverse applications in medicinal chemistry and material science. This compound features a thiazole ring, which is significant in various biological activities and synthetic applications. The following sections will detail its applications across different fields, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from thiazolone structures. For instance, derivatives of 2(3H)-thiazolone have shown efficacy against various bacterial strains. A study indicated that compounds containing the thiazolone moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Thiazolone derivatives have also been investigated for their anticancer potential. A notable study synthesized a series of thiazolone-based compounds that demonstrated cytotoxic effects on several cancer cell lines. The compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting their utility in cancer therapy .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolone Derivative A | MCF-7 (Breast) | 12.5 |

| Thiazolone Derivative B | HeLa (Cervical) | 8.3 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazolone derivatives have been evaluated for their anti-inflammatory properties. One study reported that a specific thiazolone compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats, demonstrating its potential as an anti-inflammatory agent .

Antidiabetic Applications

Thiazolone derivatives are being explored for their antidiabetic effects, particularly as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). These compounds can potentially enhance insulin sensitivity and reduce blood glucose levels. Research has indicated that certain thiazolone-based drugs exhibit favorable pharmacokinetic profiles suitable for managing type 2 diabetes mellitus .

Synthesis of Polymers

2(3H)-Thiazolone, 4-amino- has been utilized in the synthesis of novel polymeric materials. Its ability to undergo polymerization reactions allows it to serve as a monomer in creating polymers with specific properties tailored for applications in coatings and adhesives .

Electrochemical Sensors

The electrochemical properties of thiazolone derivatives enable their use in developing sensors for detecting various analytes. Studies have demonstrated that modified electrodes incorporating thiazolone structures can effectively detect glucose and other biomolecules, showcasing their utility in biosensor technology .

Case Study 1: Antimicrobial Activity

A research team synthesized several thiazolone derivatives and tested them against clinical isolates of E. coli. The study found that one derivative exhibited an MIC (minimum inhibitory concentration) of 4 µg/mL, significantly lower than standard antibiotics used for comparison.

Case Study 2: Anticancer Activity

In a comparative study, researchers assessed the cytotoxic effects of thiazolone derivatives on MCF-7 breast cancer cells versus normal fibroblast cells. The results showed selective toxicity towards cancer cells with minimal effects on normal cells, indicating a promising therapeutic index.

作用机制

The mechanism of action of 2(3H)-Thiazolone, 4-amino- involves its interaction with various molecular targets. The amino group at the 4-position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The thiazolone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

相似化合物的比较

Thiazolidine: A reduced form of thiazolone with similar biological activities.

Thiazole: A simpler heterocyclic compound with a wide range of applications.

Benzothiazole: A fused ring system with enhanced stability and biological activity.

Uniqueness: 2(3H)-Thiazolone, 4-amino- is unique due to the presence of both the thiazolone ring and the amino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development.

生物活性

2(3H)-Thiazolone, 4-amino- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anticonvulsant properties, supported by various studies and case analyses.

Chemical Structure and Properties

The structure of 2(3H)-Thiazolone, 4-amino- includes a thiazolone ring with an amino group at the 4-position. This configuration is crucial for its biological activity as it allows for interactions with various biological macromolecules.

1. Antimicrobial Activity

Research indicates that 2(3H)-Thiazolone, 4-amino- exhibits potent antimicrobial properties. It has shown effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus.

- Mechanism of Action : The compound interacts with bacterial enzymes and receptors, potentially inhibiting their activity and leading to microbial death. The amino group enhances binding affinity through hydrogen bonding.

| Microorganism | Inhibition (%) | Reference |

|---|---|---|

| E. coli | 88.46% | |

| S. aureus | 91.66% | |

| Mycobacterium tuberculosis | Sub-micromolar MIC |

2. Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for developing new antifungal agents. Its effectiveness is attributed to similar mechanisms as those observed in bacterial inhibition.

3. Anticancer Activity

2(3H)-Thiazolone, 4-amino- has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells.

- Case Study : A specific analog of this compound was tested against HT29 adenocarcinoma cells and exhibited significant growth inhibition .

4. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazolone derivatives, including 2(3H)-Thiazolone, 4-amino-. In animal models, compounds related to this structure have shown effective seizure control.

- Mechanism of Action : The anticonvulsant effect is believed to stem from the modulation of neurotransmitter systems influenced by the thiazole moiety .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C-2 and C-4 positions of the thiazole core significantly affect biological activity. For instance:

属性

IUPAC Name |

4-amino-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H,4H2,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUIJKJJGXAGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。